molecular formula C19H17F3N2O2 B5123385 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione

Cat. No. B5123385
M. Wt: 362.3 g/mol
InChI Key: PAWLRIBWISBPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione, also known as TFPD, is a synthetic organic compound that has been widely used in scientific research. TFPD is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose homeostasis.

Scientific Research Applications

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to investigate the role of DPP-IV in various physiological processes. DPP-IV is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose homeostasis. By inhibiting DPP-IV, 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can increase the levels of incretin hormones and improve glucose tolerance in animal models of diabetes. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models, suggesting that it may have therapeutic potential for the treatment of inflammatory and fibrotic diseases.

Mechanism of Action

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione is a competitive inhibitor of DPP-IV, meaning that it binds to the active site of the enzyme and prevents it from degrading incretin hormones. This leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to have direct effects on various signaling pathways involved in inflammation and fibrosis, although the precise mechanisms of these effects are not fully understood.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects in various animal models. In addition to its effects on glucose homeostasis, 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has been shown to reduce inflammation and fibrosis in models of liver disease, lung injury, and kidney disease. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression, although the mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-IV, which allows for precise manipulation of the incretin pathway. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione in lab experiments. 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the effects of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can vary depending on the animal model and experimental conditions used.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of DPP-IV that do not have off-target effects. Another area of interest is the investigation of the effects of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione on other physiological processes beyond glucose homeostasis, such as inflammation and fibrosis. Finally, the therapeutic potential of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione for the treatment of various diseases remains an area of active research, and further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione involves the reaction of 1-(4-methylphenyl)-3-(trifluoromethyl)pyrrolidine-2,5-dione with 3-(trifluoromethyl)benzylamine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification of the product by column chromatography. The yield of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione can vary depending on the reaction conditions, but typically ranges from 50-80%.

properties

IUPAC Name

1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-5-7-15(8-6-12)24-17(25)10-16(18(24)26)23-11-13-3-2-4-14(9-13)19(20,21)22/h2-9,16,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWLRIBWISBPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

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